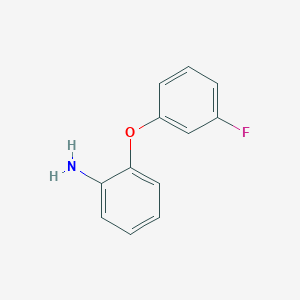

2-(3-Fluorophenoxy)aniline

Vue d'ensemble

Description

2-(3-Fluorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol . It is a derivative of aniline, where the aniline moiety is substituted with a 3-fluorophenoxy group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Fluorophenoxy)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

The reaction proceeds by oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process often involves recrystallization or chromatography to obtain high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Fluorophenoxy)aniline can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones or nitroso compounds.

Reduction: Can be reduced to form amines or other reduced derivatives.

Substitution: Can undergo nucleophilic aromatic substitution, especially at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of quinones or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aniline derivatives.

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

1. Neuronal Calcium Channel Blockers

Recent studies have indicated that derivatives of phenoxyaniline, including 2-(3-fluorophenoxy)aniline, can inhibit N-type calcium channels. This inhibition is crucial for developing drugs targeting neurological disorders. Research shows that modifications to the structure enhance stability and reduce metabolic degradation, making these compounds promising candidates for further pharmacological studies .

2. Anticancer Activity

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. For instance, a study synthesized diphenyl ether derivatives that included this compound and tested them against mouse leukemia cells (L1210). The results demonstrated moderate to good yields in anti-proliferative activity, suggesting potential use in cancer therapeutics .

Applications in Material Science

1. Polymer Chemistry

This compound serves as a building block in synthesizing advanced polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in producing high-performance materials for electronics and aerospace industries.

2. Organic Light Emitting Diodes (OLEDs)

The compound's electron-donating properties make it suitable for use in OLEDs. Research indicates that incorporating this compound into OLED structures can improve light emission efficiency and stability, making it a candidate for next-generation display technologies.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Results |

|---|---|---|

| Medicinal Chemistry | Neuronal calcium channel blockers | Enhanced stability and reduced degradation |

| Anticancer Activity | Antiproliferative activity against L1210 cells | Moderate to good yields in cancer treatment |

| Material Science | Polymer chemistry | Improved thermal stability |

| Organic Electronics | OLEDs | Enhanced light emission efficiency |

Case Studies

Case Study 1: Inhibition of Calcium Channels

A study explored the inhibition of N-type calcium channels by phenoxyanilines, including this compound. The findings revealed that structural modifications could significantly enhance the compound's pharmacokinetic properties, leading to longer half-lives and improved efficacy in neurological applications .

Case Study 2: Antiproliferative Activity Evaluation

In another investigation, researchers synthesized a series of diphenyl ether derivatives incorporating this compound and evaluated their antiproliferative effects on multiple cancer cell lines. The results indicated promising anticancer activity, paving the way for further development of these compounds as potential therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-(3-Fluorophenoxy)aniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoroaniline: Similar structure but lacks the phenoxy group.

3-Fluoroaniline: Similar structure but lacks the phenoxy group.

4-Fluoroaniline: Similar structure but lacks the phenoxy group.

Uniqueness

2-(3-Fluorophenoxy)aniline is unique due to the presence of both the fluorine atom and the phenoxy group, which can impart distinct chemical and biological properties.

Activité Biologique

2-(3-Fluorophenoxy)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀FNO

- Molecular Weight : 203.21 g/mol

- Structure : The compound consists of a fluorophenyl group linked to an aniline structure, which is characterized by a benzene ring with an amino group. The presence of the fluorine atom enhances its lipophilicity and bioavailability, making it a promising candidate for drug development.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, although further research is necessary to elucidate its full pharmacological profile.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

- Interaction with Biological Targets : Studies have focused on the binding affinity of this compound with various biological receptors and enzymes. The fluorine substitution enhances interactions with these targets, potentially modulating their activity .

The mechanisms underlying the biological activity of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of certain enzymes involved in biochemical pathways. This is particularly relevant in drug discovery, where compounds that can selectively bind to and alter enzyme activity are sought after for therapeutic applications .

- Receptor Binding : Research indicates that this compound can bind to various receptors, influencing cellular signaling pathways. This characteristic is crucial for developing drugs aimed at specific receptor-mediated effects .

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available phenol derivatives and aniline.

- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution methods.

- Final Coupling Reaction : The phenoxy group is then attached to the aniline structure through a coupling reaction, often utilizing coupling agents or catalysts to enhance yield .

Table 1: Summary of Biological Activities

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of structurally similar compounds, including this compound, against various cancer cell lines. Results indicated moderate to potent activity against HeLa and A549 cells, suggesting potential applications in cancer therapy .

- SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications to the aniline moiety significantly affect biological activity. For instance, halogen substitutions were found to enhance metabolic stability and receptor binding affinity, indicating a pathway for optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Fluorophenoxy)aniline with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling between 3-fluorophenol and 2-nitroaniline, followed by reduction. Key parameters include:

- Temperature control : Reactions are conducted at 80–120°C under inert atmospheres (e.g., N₂) to prevent oxidation .

- Catalysts : CuI or Pd-based catalysts enhance coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes by-products like unreacted phenol or nitro intermediates .

Q. How can researchers confirm the molecular structure of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H NMR (δ 6.8–7.4 ppm for aromatic protons; δ 5.2 ppm for -NH₂) and ¹⁹F NMR (δ -110 to -120 ppm for fluorophenyl group) .

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion peaks at m/z 203.2 (C₁₂H₁₀FNO⁺) .

- IR Spectroscopy : Bands at 3350 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O-C ether linkage) .

Q. What are the stability considerations for storing this compound?

- Storage Protocols :

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Atmosphere : Use argon or nitrogen headspace to inhibit oxidation of the amine group .

- Decomposition Risks : Exposure to moisture or light may form quinone-like by-products; monitor via TLC or HPLC .

Q. What safety protocols are critical when handling this compound?

- Risk Mitigation :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause methemoglobinemia .

- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

- Mechanistic Tools :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates .

- Isotopic Labeling : Use ¹⁸O-labeled phenol to trace ether bond formation pathways .

- DFT Calculations : Simulate transition states for coupling reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .

Q. What computational strategies predict the biological activity of this compound derivatives?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) .

- ADMET Prediction : SwissADME evaluates logP (∼2.1), bioavailability, and blood-brain barrier permeability .

Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated aniline derivatives?

- Troubleshooting Framework :

Q. What methodologies assess the bioactivity of this compound in pharmacological studies?

- Experimental Design :

Propriétés

IUPAC Name |

2-(3-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZHDJAXAOGJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599131 | |

| Record name | 2-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640766-67-2 | |

| Record name | 2-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.